5-(2,5-Dimethoxyphenyl)-2-fluorophenol
Overview
Description
5-(2,5-Dimethoxyphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-fluorophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Methods: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroxy derivatives and reduced phenolic compounds.
Substitution Products: Various substituted phenols depending on the reagents used.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
3-(2,5-Dimethoxyphenyl)propanoic acid: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
5-(2,5-Dimethoxyphenyl)-2-fluorophenol is unique due to the presence of both methoxy and fluorine groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLJBZOUBLKQTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684382 | |
Record name | 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-82-7 | |
Record name | [1,1′-Biphenyl]-3-ol, 4-fluoro-2′,5′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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